3-Chloro-6-iso-pentoxyphenethyl alcohol
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Overview
Description
3-Chloro-6-iso-pentoxyphenethyl alcohol is an organic compound with a complex structure that includes a chlorinated phenyl ring and an iso-pentoxy group attached to a phenethyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iso-pentoxyphenethyl alcohol typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of a phenethyl alcohol derivative followed by the introduction of an iso-pentoxy group through etherification reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the chlorination and etherification steps are optimized for efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-iso-pentoxyphenethyl alcohol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the alcohol group into a hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are often employed.
Major Products Formed
Oxidation: Formation of 3-Chloro-6-iso-pentoxybenzaldehyde or 3-Chloro-6-iso-pentoxybenzoic acid.
Reduction: Formation of 3-Chloro-6-iso-pentoxyphenethyl hydrocarbon.
Substitution: Formation of 3-Methoxy-6-iso-pentoxyphenethyl alcohol or 3-Cyano-6-iso-pentoxyphenethyl alcohol.
Scientific Research Applications
3-Chloro-6-iso-pentoxyphenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-iso-pentoxyphenethyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-iso-pentoxyphenol
- 3-Chloro-6-iso-pentoxybenzaldehyde
- 3-Chloro-6-iso-pentoxybenzoic acid
Uniqueness
3-Chloro-6-iso-pentoxyphenethyl alcohol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[5-chloro-2-(3-methylbutoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO2/c1-10(2)6-8-16-13-4-3-12(14)9-11(13)5-7-15/h3-4,9-10,15H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBZDWJJZDOYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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